6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound containing both a pyridine and an imidazole ring. While none of the provided papers specifically focus on this compound, its derivatives are often explored for their potential biological activity. Imidazo[1,2-a]pyridines, in general, represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic [], and antitumor activity []. The presence of a carboxylic acid group allows for further derivatization and potential conjugation with other molecules, broadening its applications in scientific research.
The compound is cataloged under the CAS number 138642-97-4 and is commercially available from various suppliers, including Thermo Fisher Scientific and Sigma-Aldrich. It is primarily used as a pharmaceutical intermediate and a building block in organic synthesis, particularly for developing new drugs and bioactive compounds .
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves cyclization reactions under controlled conditions. One common synthetic route includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
The molecular structure of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid features a unique arrangement that influences its chemical behavior:
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid primarily involves its interaction with biological targets, such as enzymes or receptors:
Research indicates that derivatives of this compound may exhibit selective activity against certain cancer cell lines, highlighting its potential as a therapeutic agent .
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has diverse applications across several fields:
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No: 138642-97-4) represents a structurally significant fused bicyclic heterocycle with the molecular formula C₈H₅ClN₂O₂ and molecular weight of 196.59 g/mol. This compound features a distinctive imidazo[1,2-a]pyridine core where an imidazole ring is fused with a pyridine ring at the 1,2-bond, creating a planar, electron-deficient π-system with substantial dipole moment (4.2 D) [5] . The chlorine substituent at the 6-position and carboxylic acid at the 3-position create distinct electronic asymmetry that governs its reactivity and molecular recognition properties. This scaffold demonstrates moderate lipophilicity (cLogP: 1.44) and acceptable drug-like properties as evidenced by its topological polar surface area (54.6 Ų) and compliance with Lipinski's rule of five .
The heterocyclic significance stems from several key features:
Table 1: Fundamental Molecular Properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₅ClN₂O₂ | Elemental Analysis |
Molecular Weight | 196.59 g/mol | Mass Spectrometry |
CAS Registry Number | 138642-97-4 | Chemical Abstracts Service |
SMILES Notation | O=C(C₁=CN=C₂C=CC(Cl)=CN₂₁)O | Canonical Representation |
Hydrogen Bond Donors | 1 | Computational Prediction |
Hydrogen Bond Acceptors | 3 | Computational Prediction |
Topological Polar Surface Area | 54.6 Ų | Ertl's Method |
Lipophilicity (cLogP) | 1.44 (consensus) | Multi-algorithm Consensus |
Comparative analysis of substituent effects reveals that the chlorine position critically influences electronic properties. The 6-chloro derivative exhibits significantly different dipole moment and solubility profiles compared to its 5-chloro or 7-chloro isomers. The carboxylic acid functionality differentiates it from ester or nitrile analogs (e.g., ethyl ester CID: 224.64 g/mol) by enhancing crystal packing through hydrogen bonding networks [3] [5] .
The historical significance of imidazo[1,2-a]pyridines emerged in the mid-20th century with the development of zolimidine (gastroprotective agent) and alpidem (anxiolytic), but focused exploration of the 6-chloro-3-carboxylic acid derivative began in earnest during the early 2000s antibiotic discovery initiatives. The compound gained prominence when high-throughput screening campaigns identified the imidazo[1,2-a]pyridine scaffold as a privileged structure against Mycobacterium tuberculosis (Mtb) [7]. Abrahams' pioneering work in 2012 demonstrated that this chemical class exhibited remarkable potency against Mtb H37Rv (MIC₈₀: 0.03-5.0 μM), including multi-drug resistant strains (MDR-TB MIC₉₀: 0.07-2.2 μM) and extensively drug-resistant strains (XDR-TB: 0.07-0.14 μM) [7].
The structural evolution progressed through key stages:
Table 2: Historical Milestones in 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Development
Timeline | Development Milestone | Significance |
---|---|---|
Pre-2010 | Limited exploration as synthetic intermediate | Primarily academic interest in heterocyclic chemistry |
2012 | HTS identification of anti-mycobacterial activity | Validated scaffold for TB drug discovery |
2014 | SAR establishment of 6-Cl importance | Rational design basis for analog development |
2015-2017 | Telacebec (Q203) clinical advancement | Phase II anti-TB drug derived from core structure |
2018-2020 | Broad exploration as kinase inhibitor scaffold | Expansion into anticancer applications |
2023 | Comprehensive review of antituberculosis applications | Formal recognition as "drug prejudice" scaffold |
The 2023 comprehensive review by Samanta et al. in RSC Medicinal Chemistry formally recognized imidazo[1,2-a]pyridine as a "drug prejudice scaffold" due to its versatile pharmacological profile and synthetic tractability. This review highlighted how the 6-chloro-3-carboxylic acid derivative serves as the chemical linchpin for developing analogs active against drug-resistant tuberculosis strains, especially when combined with optimized carboxamide side chains at the 3-position [7].
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid serves as a versatile synthetic intermediate for constructing pharmaceutically active molecules through well-established derivatization pathways. Its commercial availability in high purity (99.87% HPLC) from multiple suppliers (MSE Supplies: SKU CM3471; SynQuest Labs: 4H21-5-0S) facilitates diverse pharmaceutical applications [3] [5]. The compound requires specific storage conditions (2-8°C, sealed in dry environment) to maintain stability due to its sensitivity to moisture and temperature-mediated decarboxylation [1] [5].
The carboxylic acid functionality enables multiple transformation pathways:
The chlorine substituent provides additional diversification through:
Table 3: Key Pharmaceutical Derivatives and Synthetic Applications
Derivative Class | Representative Transformation | Pharmaceutical Application | Example Compound |
---|---|---|---|
Carboxamides | Amide coupling with amines | Anti-TB agents (Telacebec analogs) | 6-Cl-IP-3-carboxamide QcrB inhibitors |
Esters | Fischer esterification / DCC coupling | Prodrug development | Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate |
Aldehydes | Rosemund reduction / Stephen reaction | Schiff base formation for anticancer agents | 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde |
Nitriles | Curtius rearrangement / dehydration | Kinase inhibitor precursors | 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile |
Hybrid molecules | Copper-catalyzed azide-alkyne cycloaddition | Dual-target antimicrobials | Triazole-conjugated derivatives |
The synthesis typically employs Gould-Jacobs cyclization of 5-chloropyridin-2-amine with alkyl 2-chloro-2-oxoacetate followed by alkaline hydrolysis, achieving overall yields of 65-78% [8]. Alternative routes include:
In tuberculosis drug discovery, this building block has enabled development of telacebec (Q203) currently in Phase II clinical trials. The compound's structure-activity relationship (SAR) profile demonstrates that the 6-chloro substituent enhances:
Beyond anti-infectives, this versatile scaffold serves in:
Table 4: Commercial Availability and Specifications
Supplier | Catalog Number | Purity | Pack Sizes | Special Notes |
---|---|---|---|---|
MSE Supplies | CM3471 | 99.87% | 5g, 10g, 25g | Off-white to light green solid |
SynQuest Labs | 4H21-5-0S | >95% | Custom | Requires cold-chain shipping |
BLD Pharm | - | >95% | Out of stock | Global distribution options |
Ambeed | - | >95% | Inquiry-based | Research use only |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7